molecular formula C15H10ClNO2 B1597146 4-(4-chloroanilino)-2H-chromen-2-one CAS No. 24526-89-4

4-(4-chloroanilino)-2H-chromen-2-one

Cat. No.: B1597146
CAS No.: 24526-89-4
M. Wt: 271.7 g/mol
InChI Key: XTKKFDIRDFFXEM-UHFFFAOYSA-N
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Description

4-(4-chloroanilino)-2H-chromen-2-one is a useful research compound. Its molecular formula is C15H10ClNO2 and its molecular weight is 271.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

4-(4-chloroanilino)-2H-chromen-2-one is a compound that has been explored in the synthesis of various pharmacologically active molecules, including Warfarin and its analogues. The synthesis process often involves Michael addition reactions, where 4-hydroxycoumarin is reacted with α,β-unsaturated ketones. Novel catalytic systems, such as polystyrene-supported TBD catalysts, have been developed and characterized, showing high conversion yields and the ability to be reused multiple times without significant loss of activity (Alonzi et al., 2014).

Biological Activity

The broader family of 2H/4H-chromenes, to which this compound belongs, exhibits a wide range of biological activities. These compounds are recognized for their anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic properties. Various synthetic strategies and structure-activity relationships (SAR) have been explored to enhance these biological activities, making these compounds attractive for drug development and other scientific research applications (Raj & Lee, 2020).

Green Chemistry and Environmental Sustainability

Research into the synthesis of 4H-chromene derivatives, including those related to this compound, has focused on developing environmentally friendly methods. Techniques such as one-pot, three-component reactions in aqueous media, using novel organocatalysts or recyclable heterogeneous catalysts, highlight a commitment to green chemistry principles. These methods offer advantages like short reaction times, high yields, low cost, and straightforward work-up, emphasizing sustainability and efficiency in chemical synthesis (Dekamin et al., 2013).

Advanced Material Development

The exploration of 4H-chromene compounds extends into the development of advanced materials, such as nanocomposites and catalysts. These materials have been applied in various synthetic processes, demonstrating significant efficiency, recyclability, and performance in the synthesis of medicinally relevant compounds. Such research underscores the potential of 4H-chromene derivatives in catalysis and material science, offering novel solutions for synthesis and environmental sustainability (Akocak et al., 2017).

Properties

IUPAC Name

4-(4-chloroanilino)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-10-5-7-11(8-6-10)17-13-9-15(18)19-14-4-2-1-3-12(13)14/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKKFDIRDFFXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377022
Record name 4-(4-Chloroanilino)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24526-89-4
Record name 4-(4-Chloroanilino)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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